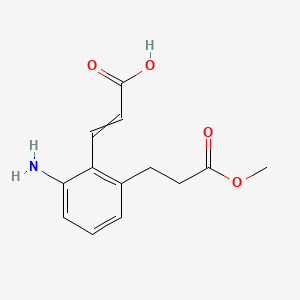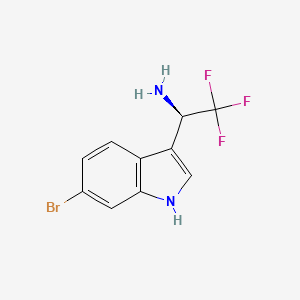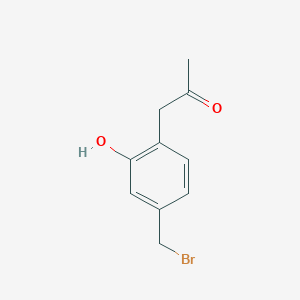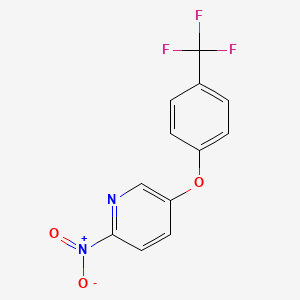
(E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-(3-methoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired acrylic acid derivative. The reaction conditions often require controlled temperatures and pH to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and optimized solvents are often employed to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-carboxy-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid.
Reduction: Formation of 3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
(E)-3-(2-amino-6-(3-hydroxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(E)-3-(2-amino-6-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an acrylic acid moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-[2-amino-6-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)8-5-9-3-2-4-11(14)10(9)6-7-12(15)16/h2-4,6-7H,5,8,14H2,1H3,(H,15,16) |
Clé InChI |
JPAMMROCPFPOLG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(C(=CC=C1)N)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)










![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)

